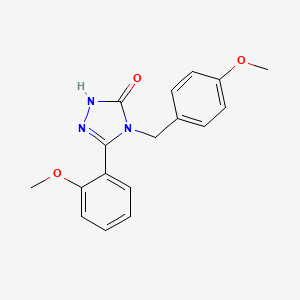![molecular formula C21H33N7 B3802482 2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane](/img/structure/B3802482.png)
2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane
Vue d'ensemble
Description
2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[44]nonane is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Synthesis of the piperidine ring: This involves the cyclization of a suitable amine with a dihaloalkane.
Construction of the triazole ring: This is typically done via a click chemistry approach, using an azide and an alkyne in the presence of a copper catalyst.
Spirocyclic formation: The final step involves the formation of the spirocyclic structure through a cyclization reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane
- 2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]octane
Uniqueness
The uniqueness of 2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Propriétés
IUPAC Name |
2-[[1-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]triazol-4-yl]methyl]-2-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N7/c1-17-12-18(23-22-17)13-26-9-4-20(5-10-26)28-15-19(24-25-28)14-27-11-8-21(16-27)6-2-3-7-21/h12,15,20H,2-11,13-14,16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRMNBVJKZXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCC(CC2)N3C=C(N=N3)CN4CCC5(C4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3802402.png)
![3-(1H-1,2,4-triazol-5-ylmethyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3802403.png)
![1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B3802407.png)

![3-benzyl-5-[4-(methylsulfonyl)benzyl]-1H-1,2,4-triazole](/img/structure/B3802418.png)
![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-furoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3802420.png)
![3-(4-chlorophenyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B3802429.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3802431.png)
![1-(1-{[1-(4-methoxy-2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3802436.png)
![5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B3802447.png)
![1-(4-fluorophenyl)-N-(2-methoxyethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3802453.png)
![(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3802461.png)
![3-(2-furyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide](/img/structure/B3802465.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3802471.png)
